molecular formula C7H9N3O4 B1202986 Isowillardiine CAS No. 21381-33-9

Isowillardiine

Cat. No.: B1202986
CAS No.: 21381-33-9
M. Wt: 199.16 g/mol
InChI Key: AZSWUZQIIMMKOZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isowillardiine is a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Structural Characteristics

Isowillardiine, like willardiine, is classified as a nucleobase amino acid. Its structure includes a pyrimidine ring, which contributes to its biological activity. The compound has been studied for its agonistic effects on non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, specifically AMPA and kainate receptors. These receptors are crucial for mediating excitatory neurotransmission in the central nervous system.

Pharmacological Studies

This compound and its analogs have been extensively used to investigate the binding affinities and pharmacodynamics associated with AMPA and kainate receptors. These studies are vital for understanding how slight modifications in molecular structure can lead to significant changes in receptor activity:

  • Binding Affinity : Research has shown that various analogs of this compound exhibit different binding affinities for AMPA and kainate receptors. For instance, derivatives such as 5-fluorowillardiine have been identified as selective agonists for AMPA receptors, with a reported potency significantly higher than that of AMPA itself .
  • Structure-Activity Relationship : The exploration of this compound's analogs has led to insights into the structural modifications necessary to convert agonists into antagonists at these receptors. This relationship is crucial for drug design aimed at targeting specific receptor subtypes .

Neurobiological Research

This compound's role in neurobiology primarily revolves around its interaction with glutamate signaling pathways:

  • Neurological Disorder Models : this compound has been utilized in animal models to study diseases characterized by dysregulated glutamate signaling, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Its effects on neuronal excitability and synaptic plasticity are being investigated to understand potential therapeutic benefits .
  • Behavioral Assays : In behavioral studies involving mouse models, this compound has been administered to assess its impact on learning, memory, and other cognitive functions influenced by glutamate receptor activity .

Epilepsy Research

In studies examining the role of kainate receptors in epilepsy, this compound analogs have been shown to modulate seizure activity in transgenic mouse models. For example:

  • GluK1 Antagonists : Research indicates that antagonists derived from this compound can prevent seizure activity by inhibiting GluK1 subunits of kainate receptors. This approach highlights the potential of these compounds in developing anti-epileptic therapies .

Pain Management

This compound's derivatives have also demonstrated analgesic properties in preclinical models:

  • Analgesic Effects : Studies have reported that certain kainate receptor antagonists derived from this compound can reduce pain responses in animal models, suggesting a potential application in pain management therapies .

Potential Therapeutic Applications

Given its pharmacological properties, this compound presents several potential therapeutic applications:

  • Major Depressive Disorder : As an agonist of AMPA receptors, this compound and its analogs are being explored as novel treatments for major depressive disorder. The modulation of glutamatergic signaling through AMPA receptor activation may offer new avenues for antidepressant development .
  • Neuroprotective Strategies : The ability of this compound-derived compounds to selectively target excitatory neurotransmission could be harnessed for neuroprotective strategies against excitotoxicity associated with various neurological disorders .

Properties

CAS No.

21381-33-9

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1

InChI Key

AZSWUZQIIMMKOZ-BYPYZUCNSA-N

SMILES

C1=CNC(=O)N(C1=O)CC(C(=O)O)N

Isomeric SMILES

C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CNC(=O)N(C1=O)CC(C(=O)O)N

Key on ui other cas no.

21381-33-9

Synonyms

eta-(2,4-dihydroxypyrimidin-3-yl)alanine
isowillardiine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.